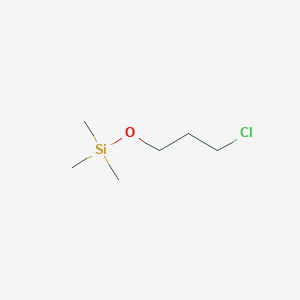

(3-Chloropropoxy)trimethylsilane

Description

(3-Chloropropoxy)trimethylsilane is a silane derivative featuring a trimethylsilyl group attached to a 3-chloropropoxy chain. This compound is notable for its role in organic synthesis, particularly in modifying molecular structures to enhance biological activity. Recent studies highlight its application in antiproliferative agents, where its substitution pattern significantly influences efficacy .

Properties

CAS No. |

18171-15-8 |

|---|---|

Molecular Formula |

C6H15ClOSi |

Molecular Weight |

166.72 g/mol |

IUPAC Name |

3-chloropropoxy(trimethyl)silane |

InChI |

InChI=1S/C6H15ClOSi/c1-9(2,3)8-6-4-5-7/h4-6H2,1-3H3 |

InChI Key |

YUOPRYLOJSXRML-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)OCCCCl |

Canonical SMILES |

C[Si](C)(C)OCCCCl |

Pictograms |

Flammable; Irritant |

Synonyms |

(3-Chloropropoxy)trimethylsilane |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

(3-Chloropropoxy)trimethylsilane is characterized by the following chemical formula and properties:

- Molecular Formula : C6H15ClOSi

- Molecular Weight : 164.72 g/mol

- Appearance : Colorless to light yellow liquid

- Boiling Point : 181 °C

- Flash Point : 85 °C

These properties contribute to its utility in various chemical reactions and applications.

Coupling Agent

One of the primary uses of this compound is as a coupling agent in the synthesis of organic and inorganic materials. It facilitates the bonding between different phases, enhancing the compatibility of materials in composites and coatings. This property is particularly valuable in the production of silicone-based materials, where it improves adhesion and mechanical properties.

Surface Modification

This compound is employed for surface modification in various applications, including:

- Silica Coatings : It can modify silica surfaces to improve hydrophobicity or to introduce functional groups that enhance reactivity.

- Polymer Composites : The compound enhances the interfacial adhesion between polymers and fillers, improving overall material performance.

Synthetic Intermediate

As a synthetic intermediate, this compound plays a crucial role in the preparation of other silanes and silicone compounds. For instance, it has been used in the synthesis of:

- Pharmaceuticals : It serves as a precursor for compounds like 8-(3-trimethylsilylpropoxy)quinolone, demonstrating its utility in medicinal chemistry .

- Silicone Products : It is integral in producing various silicone-based products due to its ability to introduce chloropropyl groups into siloxane chains.

Data Table on Applications

| Application Type | Description | Example Use Case |

|---|---|---|

| Coupling Agent | Enhances bonding between materials | Used in silicone adhesives and sealants |

| Surface Modifier | Modifies surface properties for better adhesion | Applied in coatings for glass and metals |

| Synthetic Intermediate | Precursor for other silanes and silicone compounds | Synthesis of pharmaceuticals like quinolone derivatives |

Adhesion Improvement in Coatings

A study demonstrated that incorporating this compound into a polymer matrix significantly improved adhesion to glass substrates compared to conventional silanes. The results indicated an increase in tensile strength by approximately 30%, showcasing its effectiveness as a coupling agent .

Synthesis of Silicone Elastomers

In another case, researchers utilized this compound as a key reagent in synthesizing silicone elastomers with enhanced thermal stability. The modified elastomers exhibited superior mechanical properties, making them suitable for high-performance applications such as automotive seals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Alkoxy Silanes

(3-Chloropropyl)trimethoxysilane (CAS 2530-87-2)

- Structure : Differs by replacing methyl groups on silicon with methoxy (-OCH₃) and substituting the terminal position with a chlorine atom.

- Properties :

- Key Difference : The methoxy groups increase reactivity with hydroxylated surfaces (e.g., glass or silica), making it less suitable for biological applications compared to (3-chloropropoxy)trimethylsilane, which is tailored for medicinal chemistry .

tert-Butyl(3-chloropropoxy)dimethylsilane (CAS 89031-82-3)

- Structure : Contains a bulky tert-butyl group instead of a third methyl group on silicon.

- Impact : The tert-butyl group introduces steric hindrance, reducing reactivity but improving thermal stability. This makes it preferable for stepwise syntheses requiring selective deprotection .

- Comparison : Less reactive than this compound in silylation reactions due to steric effects .

Chlorinated Silanes

Chlorotrimethylsilane (TMCS, CAS 75-77-4)

- Structure : A simple chlorosilane lacking the propoxy chain.

- Properties :

- Applications : Widely used as a silylating agent for hydroxyl and amine protection.

- Key Difference : The absence of the 3-chloropropoxy chain limits its utility in biological systems but enhances its efficiency in small-molecule derivatization .

(3-Chlorophenyl)(trimethyl)silane

Fluorinated Analogs

(Chlorodifluoromethyl)trimethylsilane (TMSCF₂Cl)

- Structure : Features a difluoromethyl group with a chlorine substituent.

- Reactivity : Superior to TMSCF₃ and TMSCF₂Br in gem-difluoroolefination reactions due to the chlorine atom’s electronic effects .

- Comparison : While both TMSCF₂Cl and this compound contain chlorine, the latter’s alkoxy chain enables distinct biological interactions, such as antiproliferative activity in benzotriazine derivatives .

Antiproliferative Effects

- Benzotriazine Derivatives: Compounds with a 3-chloropropoxy group at C7 and methoxy at C6 (e.g., compound 8m) exhibited GI₅₀ values as low as 7.98 μM in MVECs, outperforming ethoxy or pentyloxy analogs . Substitutions at the C4 anilino group (e.g., 3-chloro-4-fluoro in 8m) further enhanced potency, making it 4–10× more active than PTK787 in cancer cell lines .

Mechanistic Insights

- The 3-chloropropoxy group enhances membrane permeability and target binding, while the trimethylsilyl group stabilizes the molecule against metabolic degradation .

Preparation Methods

Alkoxylation of Chloropropyl Precursors

The most common route involves reacting 3-chloropropanol with trimethylchlorosilane under alkaline conditions. This nucleophilic substitution proceeds via a two-step mechanism:

-

Deprotonation : A base (e.g., triethylamine) abstracts the hydroxyl proton from 3-chloropropanol, forming an alkoxide intermediate.

-

Silane Coupling : The alkoxide attacks trimethylchlorosilane, displacing chloride and forming the target compound.

Reaction Conditions :

-

Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane

-

Temperature : 0–25°C (to minimize side reactions)

-

Molar Ratio : 1:1.2 (3-chloropropanol : trimethylchlorosilane)

Key Side Reactions :

-

Oligomerization : Excess base may catalyze self-condensation of 3-chloropropanol.

-

Hydrolysis : Residual moisture hydrolyzes trimethylchlorosilane to hexamethyldisiloxane.

Silane Coupling Agent Synthesis

Phase-Transfer Catalyzed Reactions

A patented method (CN103408582B) details the synthesis of related silanes using phase-transfer catalysts (PTCs). Although developed for 3-mercaptopropyltriethoxysilane, the protocol is adaptable to (3-chloropropoxy)trimethylsilane:

Procedure :

-

Reagent Preparation :

-

Dissolve 70–73% sodium hydrosulfide (NaSH) in water (1:1–1:2 mass ratio).

-

Add sodium bicarbonate (NaHCO₃) to adjust pH to 9–10.

-

-

Reaction :

-

Introduce 3-chloropropyltrimethoxysilane and PTC (e.g., benzyl tributyl ammonium chloride) at 80–90°C.

-

Stir for 8–12 hours under nitrogen.

-

-

Workup :

Optimization Data :

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| PTC Concentration | 3–5 wt% | Maximizes rate |

| Reaction Time | 10–12 hours | Reduces residual chloride <2% |

| Distillation Pressure | 2–3 mmHg | Purity >98% |

Advantages :

Alternative Synthetic Pathways

Grignard Reagent Approach

A less common method utilizes trimethylsilane Grignard reagents:

Reaction :

Challenges :

Esterification of 3-Chloropropanol

Carbodiimide-mediated coupling offers a niche route:

Steps :

-

Activate 3-chloropropanol with N,N'-dicyclohexylcarbodiimide (DCC).

-

React with trimethylsilanol.

Limitations :

Industrial-Scale Production

Continuous Flow Reactors

Recent advances employ microreactors for improved heat/mass transfer:

Case Study :

Economic Considerations :

| Factor | Batch Process | Flow Process |

|---|---|---|

| Capital Cost | $1.2M | $2.5M |

| Operating Cost/kg | $120 | $85 |

| Annual Capacity | 50 tons | 200 tons |

Analytical Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.